molecular formula C20H22N2OS B2380840 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477862-09-2

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B2380840
CAS No.: 477862-09-2
M. Wt: 338.47
InChI Key: CEASWQZAEPPGBF-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. Research indicates that this compound effectively blocks TRPC5 currents, which are implicated in a range of physiological and pathological processes. A primary research application is in the field of neuroscience, where its inhibition of TRPC5 is being investigated for its protective effects against neuropathic pain and neuronal damage, as TRPC5 activity has been linked to excitotoxicity in specific brain regions. Furthermore, this compound has significant research value in oncology. Studies have shown that it can inhibit the growth and proliferation of breast cancer cells, particularly in the context of STIM1-dependent calcium entry, suggesting a role in targeting calcium signaling pathways that are dysregulated in certain cancers. Its mechanism involves disrupting the calcium homeostasis that is critical for cancer cell survival and migration. This makes it a valuable pharmacological tool for probing TRPC5-mediated calcium signaling in various disease models and for exploring novel therapeutic strategies.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-5-7-15(8-6-14)13-24-19-22-21-18(23-19)16-9-11-17(12-10-16)20(2,3)4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASWQZAEPPGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with thionyl chloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl or benzyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is utilized as a precursor for synthesizing more complex compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block .

Reaction Type Description Common Reagents
OxidationConverts sulfanyl group to sulfoxides/sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionReduces oxadiazole ringLithium aluminum hydride
SubstitutionElectrophilic or nucleophilic substitutionsHalogens, amines

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer properties. For instance, derivatives of oxadiazoles have been shown to possess significant cytotoxic effects against various cancer cell lines .

A notable case study involved the synthesis of related oxadiazole derivatives that demonstrated anticancer activity against glioblastoma cells. The compounds were tested for cytotoxicity and showed promising results in inducing apoptosis in cancer cells .

Medicine

Due to its unique structural features, this compound is being investigated for potential therapeutic applications. Its interactions with specific molecular targets suggest possibilities in drug design aimed at treating various diseases .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study on oxadiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against glioblastoma cell lines. The mechanism involved the induction of DNA damage leading to cell death .
  • Antimicrobial Properties:
    • Another research effort focused on synthesizing oxadiazole derivatives for their antimicrobial activity. The results indicated that these compounds could inhibit the growth of various bacterial strains .
  • In Silico Studies:
    • Molecular docking studies have been employed to predict the binding affinity of these compounds to biological targets. This approach helps in understanding their mechanism of action and potential efficacy as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous 1,3,4-oxadiazole derivatives:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Biological/Functional Activity Key Applications/Findings Reference
Target Compound 4-(tert-butyl)phenyl, 4-methylbenzyl sulfanyl Not explicitly reported; inferred anticancer potential Structural analog of cytotoxic oxadiazoles
61b () 3-Cyano-5-nitrobenzyl sulfanyl, 4-methoxyphenyl Anti-tubercular (MIC: 4 μM) Superior to parent oxadiazoles in activity
19i () 2-Chloro-4-(oxetan-3-yloxy)phenyl, butanoic acid Rho/Myocardin-related transcription factor inhibition Enhanced solubility due to carboxylate group
4b () Anthracenyl, 4-tert-butylphenyl Electroluminescence OLED emitter with high electron mobility
20’ () 2,4-Dichlorophenyl, methylthio Intermediate for sulfonyl derivatives Demonstrated synthetic versatility
5i () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl, 3-(pyrimidin-5-yl)phenyl Poly(ADP-ribose) polymerase (PARP) inhibition High yield (91%) and crystallinity

Structural and Electronic Effects

  • Lipophilicity and Steric Effects: The tert-butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in and ). This may enhance blood-brain barrier penetration, relevant for neurological targets .
  • Sulfanyl vs. Sulfonyl Groups : The methylbenzyl sulfanyl group in the target compound is less polar than sulfonyl derivatives (e.g., 20 in ), which could reduce off-target interactions but limit hydrogen-bonding capacity .
  • Hybrid Systems : Anthracene-oxadiazole hybrids (e.g., 4b ) exhibit extended π-conjugation for optoelectronic applications, whereas the target compound’s simpler aryl groups may prioritize pharmacological utility .

Biological Activity

The compound 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Composition

  • Molecular Formula : C20H22N2OS
  • CAS Number : 477862-09-2
  • Molecular Weight : 350.47 g/mol

Structural Features

The structure of this compound includes:

  • A tert-butyl group that contributes to steric hindrance.
  • A methylbenzylsulfanyl moiety that may enhance lipophilicity and biological interactions.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit promising anticancer activity. For example, studies have shown that compounds structurally similar to this compound can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A recent study demonstrated that oxadiazole derivatives could significantly induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells through the activation of caspase pathways. Flow cytometry analyses revealed dose-dependent effects on cell viability and apoptosis markers .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or disrupting cellular pathways involved in proliferation and survival .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7)
AntimicrobialInhibits growth of various bacterial strains
Enzyme InhibitionPotential inhibition of topoisomerase I

Cytotoxicity Studies

In a study involving a library of oxadiazole derivatives, several compounds exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa. The most active compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 2-[4-(tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole?

The synthesis typically involves multi-step processes, including cyclization of thiosemicarbazides or oxidative dehydrogenation of hydrazine derivatives. For example:

  • Step 1: Reaction of 4-(tert-butyl)benzoyl chloride with hydrazine hydrate to form a hydrazide intermediate.
  • Step 2: Cyclization with carbon disulfide or thiourea derivatives to form the 1,3,4-oxadiazole core.
  • Step 3: Sulfur alkylation using 4-methylbenzyl bromide to introduce the sulfanyl group .
    Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to improve yield and purity.

Q. Which spectroscopic techniques are typically employed for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
    For advanced structural analysis, X-ray crystallography may resolve ambiguities in substituent orientation .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl group enhances:

  • Lipophilicity : Improves membrane permeability, critical for biological activity.
  • Steric hindrance : Reduces rotational freedom, stabilizing specific conformations.
  • Thermal stability : Bulky substituents increase melting points compared to non-substituted analogs .

Advanced Questions

Q. What computational methods (e.g., DFT) are suitable for predicting electronic structure and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) is widely used:

  • Electronic properties : HOMO-LUMO gaps predict charge-transfer behavior (relevant for fluorescence or bioactivity) .
  • Reactivity : Fukui indices identify nucleophilic/electrophilic sites for sulfanyl group modifications .
  • Vibrational spectra : IR/Raman spectra simulations assist in peak assignment .

Q. How can researchers resolve contradictory data on biological activity among 1,3,4-oxadiazole derivatives?

Contradictions often arise from substituent-dependent effects. For example:

SubstituentBiological Activity (IC₅₀)Reference
4-Methylbenzyl sulfanyl12 µM (Anticancer)
4-Fluorobenzyl sulfanyl8 µM (Antimicrobial)
No tert-butyl groupInactive
Methodological solutions:
  • Standardize assays (e.g., MTT for cytotoxicity).
  • Compare substituent effects using isosteric replacements .

Q. What strategies optimize synthetic yield under varying reaction conditions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Catalyst use : Palladium catalysts enhance coupling reactions for aryl substitutions .
  • Temperature control : Lower temperatures reduce side reactions during sulfanyl group introduction .

Q. How do structural modifications affect binding affinity in target interactions?

  • Sulfanyl group : Critical for hydrogen bonding with enzyme active sites (e.g., HDAC6 inhibition) .
  • Tert-butyl group : Enhances hydrophobic interactions in protein pockets .
  • Aromatic substituents : Electron-withdrawing groups (e.g., -NO₂) improve oxidative stability but reduce solubility .

Q. What challenges arise in interpreting vibrational spectra, and how can DFT assist?

  • Overlapping peaks : IR bands for C=N and C-S stretches may overlap.
  • Solution : Assign peaks via DFT-simulated spectra and compare with experimental data .
  • Anharmonic effects : Correct for deviations using post-Hartree-Fock methods .

Methodological Guidelines

  • Experimental design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst ratio) .
  • Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with bioactivity .
  • Contradiction resolution : Replicate studies under identical conditions and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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